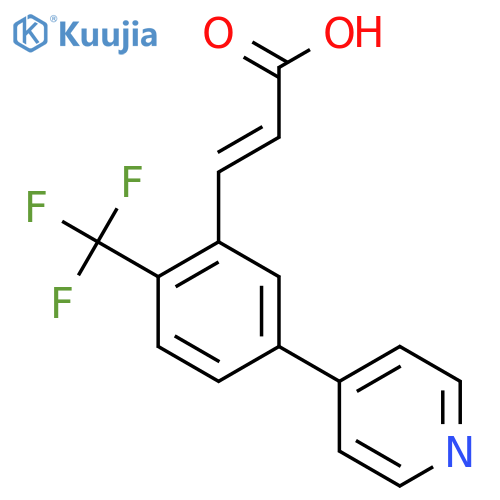Cas no 1214791-71-5 ((e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid)

(e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- (e)-3-(5-(pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid
- (e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid
-
- インチ: 1S/C15H10F3NO2/c16-15(17,18)13-3-1-11(10-5-7-19-8-6-10)9-12(13)2-4-14(20)21/h1-9H,(H,20,21)/b4-2+
- InChIKey: IEBLISFCYBXXDR-DUXPYHPUSA-N
- ほほえんだ: FC(C1C=CC(C2C=CN=CC=2)=CC=1/C=C/C(=O)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 389
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
(e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006645-1g |
(E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid |
1214791-71-5 | 97% | 1g |
$1460.20 | 2023-09-04 | |
| Alichem | A013006645-250mg |
(E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid |
1214791-71-5 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A013006645-500mg |
(E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid |
1214791-71-5 | 97% | 500mg |
$839.45 | 2023-09-04 |
(e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acidに関する追加情報
Compound (E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic Acid (CAS No. 1214791-71-5)
The compound (E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid, with CAS number 1214791-71-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring, a trifluoromethyl group, and an acrylic acid moiety. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of this compound involves a series of precise organic reactions, including Friedel-Crafts alkylation, Suzuki coupling, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient and scalable production of this compound, ensuring its availability for research and industrial purposes. The compound's structure is particularly notable for its conjugated system, which extends across the pyridine ring and the acrylic acid group. This extended conjugation enhances its electronic properties, making it an attractive candidate for applications in optoelectronics and as a precursor for advanced materials.
One of the most promising areas of research involving this compound is its potential as a building block in drug design. The pyridine ring is known for its ability to form hydrogen bonds and interact with biological targets, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. These properties make this compound an ideal starting point for developing bioactive molecules with high affinity for specific protein targets. Recent studies have explored its use as a ligand in metalloenzyme inhibitors and as a component in small-molecule drug candidates targeting diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. Its conjugated system allows for strong absorption in the visible spectrum, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have also investigated its role as a precursor for polymer materials with tailored electronic properties. The incorporation of this compound into polymer backbones has been shown to enhance charge transport efficiency, which is critical for high-performance electronic devices.
The environmental impact of this compound has also been a subject of recent studies. Its biodegradability and toxicity profiles have been assessed under various conditions, with findings indicating that it exhibits low toxicity to aquatic organisms when properly managed. These results are particularly important given the increasing emphasis on sustainable chemistry practices in both academia and industry.
Looking ahead, the versatility of (E)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid suggests that it will continue to play a pivotal role in advancing multiple scientific disciplines. Its unique combination of functional groups provides a platform for innovative research across diverse fields, from drug discovery to materials engineering. As new synthetic methods and characterization techniques emerge, the potential applications of this compound are expected to expand further, solidifying its position as an essential molecule in modern chemistry.
1214791-71-5 ((e)-3-(5-(Pyridin-4-yl)-2-(trifluoromethyl)phenyl)acrylic acid) 関連製品
- 1361809-80-4(3-(Chloromethyl)-4-(difluoromethyl)-2-methylpyridine-5-carboxylic acid)
- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 2287267-80-3(CID 137945896)
- 66211-46-9((R)-3-Amino-1,2-propanediol)
- 2227780-20-1(rac-[(1R,3R)-3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine)
- 1286725-03-8(2-3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl-N-2-(4-fluorophenyl)ethylacetamide)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 2248275-27-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxypyrimidin-2-yl)acetate)
- 1188265-24-8(2-(5-Fluoro-2-methoxyphenyl)ethanamine-HCl)
- 2229627-36-3(3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-difluoropropanoic acid)


